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Foreword

This technical guide provides a comprehensive overview of Methyl 2-methylstearate, a
branched-chain fatty acid ester. As a Senior Application Scientist, the aim is to deliver not just
factual data but also field-proven insights into its chemical characteristics, synthesis, and
potential applications, particularly within the realms of research and pharmaceutical
development. This document acknowledges the relative scarcity of public-domain data on this
specific molecule compared to its linear isomer, methyl stearate, and therefore, also leans on
established principles of organic chemistry to provide a well-rounded and practical guide.

Section 1: Chemical Identity and Physicochemical

Properties
Nomenclature and Identification

* |[UPAC Name: methyl 2-methyloctadecanoate[1]
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CAS Number: 2490-22-4[1]

Synonyms: Methyl 2-methylstearate, methyl a-methyl-stearate[1]

Molecular Formula: C20H4002[1]

Molecular Weight: 312.5 g/mol [1]

Physicochemical Properties

A summary of the computed and available experimental data for Methyl 2-methylstearate is
presented below. It is important to note that detailed experimental data for this compound is not
as widely available as for its linear counterpart, methyl stearate.

Property Value Source

Molecular Weight 312.5 g/mol PubChem[1]

Molecular Formula C20H4002 PubChem[1]

XLogP3 9.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 0 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 2 PubChem (Computed)[1]
Rotatable Bond Count 17 PubChem (Computed)[1]

The high XLogP3 value suggests that Methyl 2-methylstearate is a highly lipophilic molecule
with very low water solubility. The absence of hydrogen bond donors and the presence of two
acceptors (the carbonyl and ether oxygens of the ester group) are characteristic of a simple
ester.

Section 2: Synthesis and Reactivity
Synthesis of Methyl 2-methylstearate

The primary route for the synthesis of Methyl 2-methylstearate is the esterification of its
parent carboxylic acid, 2-methyloctadecanoic acid (also known as 2-methylstearic acid).
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The most common laboratory and industrial method for this transformation is the Fischer-
Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an
excess of methanol.

Reaction Scheme:

2-Methyloctadecanoic Acid

Methanol
Methyl 2-methylstearate ——--- > Water
>
H+ (catalyst) /,/7
Heat

Click to download full resolution via product page
Fischer-Speier Esterification of 2-Methyloctadecanoic Acid.
Causality Behind Experimental Choices:

o Excess Methanol: The esterification is a reversible reaction. According to Le Chatelier's
principle, using a large excess of methanol shifts the equilibrium towards the formation of the
ester product. Methanol can also serve as the reaction solvent.

o Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H2S0Oa4) or p-toluenesulfonic acid
(p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This
protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic
attack by the methanol.

e Heat: The reaction is typically performed at the reflux temperature of methanol to increase
the reaction rate.
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 Removal of Water: The formation of water as a byproduct can drive the reverse reaction
(hydrolysis). In some setups, a Dean-Stark apparatus can be used to remove water as it is
formed, further driving the reaction to completion.

Experimental Protocol: A Generalized Approach

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-methyloctadecanoic acid.

Reagent Addition: Add a significant excess of anhydrous methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-
toluenesulfonic acid.

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress
can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., NazSOa or
MgSOa), and concentrate under reduced pressure using a rotary evaporator. The crude
product can be further purified by vacuum distillation or column chromatography.

Self-Validating System: The purity of the final product should be assessed using techniques
such as GC-MS and NMR spectroscopy to confirm the identity and absence of starting material
and byproducts.

Reactivity of Methyl 2-methylstearate

The reactivity of Methyl 2-methylstearate is primarily governed by the ester functional group.

» Hydrolysis: The ester can be hydrolyzed back to 2-methyloctadecanoic acid and methanol
under either acidic or basic conditions (saponification).
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» Transesterification: It can undergo transesterification in the presence of another alcohol and
a suitable catalyst.

e Reduction: The ester can be reduced to the corresponding alcohol, 2-methyl-1-octadecanol,
using strong reducing agents like lithium aluminum hydride (LiAIH4).

o Alpha-Proton Chemistry: The presence of a proton on the alpha-carbon (the carbon adjacent
to the carbonyl group) allows for the formation of an enolate under strongly basic conditions,
which can then participate in various alkylation and condensation reactions. However, the
steric hindrance from the long alkyl chain may influence the reactivity at this position.

Section 3: Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for Methyl 2-methylstearate are not widely published.
However, the expected chemical shifts can be predicted based on the structure:

e 1HNMR:
o Asinglet for the methyl ester protons (-OCHs) is expected around 3.6-3.7 ppm.

o A multiplet for the proton at the C2 position, coupled to the C2-methyl group and the C3
methylene group.

o A doublet for the C2-methyl group protons.
o A complex series of multiplets for the long methylene chain.
o Atriplet for the terminal methyl group of the stearate chain.
e 13C NMR:
o Aresonance for the carbonyl carbon of the ester is expected in the range of 170-180 ppm.
o Aresonance for the methyl ester carbon (-OCH?s) around 50-55 ppm.

o Resonances for the carbons of the long alkyl chain.
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A 3C NMR spectrum is available on SpectraBase, which can be used for comparison.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methylstearate will be characterized by:

e A strong carbonyl (C=0) stretching absorption band around 1740 cm~1, which is
characteristic of esters.

e C-H stretching absorptions for the alkyl groups in the region of 2850-3000 cm—1.
e C-O stretching absorptions in the fingerprint region, typically between 1000-1300 cm™1.

A vapor phase IR spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of fatty acid methyl esters. While a
detailed fragmentation pattern for Methyl 2-methylstearate is not readily available, the
electron ionization (El) mass spectrum is expected to show:

o A molecular ion peak (M*) at m/z = 312.

o Characteristic fragmentation patterns for long-chain methyl esters, including McLafferty
rearrangement products and cleavage at various points along the alkyl chain.

e The presence of the alpha-methyl group will likely influence the fragmentation pattern,
potentially leading to characteristic ions resulting from cleavage at the branched point.

GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]

Section 4: Applications in Research and Drug
Development

While specific applications of Methyl 2-methylstearate are not extensively documented, its
properties as a branched-chain fatty acid ester suggest several potential uses in the
pharmaceutical and research sectors.
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Potential as a Pharmaceutical Excipient

The lipophilic nature of Methyl 2-methylstearate makes it a candidate for use as an excipient
in various drug formulations:

e Solubilizing Agent: It could be used to enhance the solubility of poorly water-soluble active
pharmaceutical ingredients (APIs) in lipid-based drug delivery systems, such as self-
emulsifying drug delivery systems (SEDDS) or lipid nanopatrticles.

o Emollient and Penetration Enhancer: In topical and transdermal formulations, its properties
could be leveraged for skin conditioning and to facilitate the penetration of APIs through the
stratum corneum. The branched-chain nature may offer different solubility and penetration
profiles compared to linear esters.

Role in Drug Delivery Systems

Branched-chain fatty acids and their derivatives are being explored for their unique properties
in drug delivery. The methyl branch in Methyl 2-methylstearate can influence the packing of
the lipid molecules, potentially leading to:

» Modified Release Profiles: Incorporation into lipid-based matrices for controlled-release
formulations could alter the release kinetics of the encapsulated drug compared to
formulations with linear fatty acid esters.

» Increased Bioavailability: For orally administered drugs, formulation with lipids can enhance
absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.

Use as a Chemical Intermediate

Methyl 2-methylstearate can serve as a starting material for the synthesis of more complex
molecules with potential biological activity. The ester functionality can be readily converted to
other functional groups, and the long, branched alkyl chain provides a lipophilic scaffold.

Section 5: Safety and Handling

Specific toxicological data for Methyl 2-methylstearate is not readily available. Therefore, it
should be handled with the standard precautions for laboratory chemicals.
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e General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

e Storage: Store in a tightly closed container in a cool, dry place.

» Hazards: While not classified as hazardous, it may cause irritation upon contact with eyes or
skin. Ingestion of large quantities may cause gastrointestinal upset. When heated to
decomposition, it may emit acrid smoke and irritating fumes.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most
current and detailed safety information.

Section 6: Conclusion

Methyl 2-methylstearate, identified by its IUPAC name methyl 2-methyloctadecanoate and
CAS number 2490-22-4, is a branched-chain fatty acid ester with distinct physicochemical
properties stemming from its alpha-methyl group. While detailed experimental data for this
specific compound is limited in the public domain, its synthesis can be achieved through
standard esterification procedures, with considerations for potential steric hindrance. Its high
lipophilicity suggests potential applications as a specialty excipient in pharmaceutical
formulations, particularly in lipid-based drug delivery systems to enhance the solubility and
bioavailability of poorly soluble drugs. Further research into the specific properties and
applications of Methyl 2-methylstearate is warranted to fully elucidate its potential in the fields
of drug development and chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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